WAY-262611 Demonstrates Equivalent Efficacy to CHIR-99021 at a Lower Concentration in a Zebrafish Teratogenicity Rescue Model
In a direct comparative study using a zebrafish model of teratogen-induced cleft palate, WAY-262611 demonstrated comparable efficacy to the widely used GSK-3β inhibitor CHIR-99021 in restoring normal apoptosis levels. Notably, this effect was achieved at a lower concentration for WAY-262611 (250 nM) compared to CHIR-99021 (300 nM) [1]. This direct, head-to-head comparison provides quantitative evidence that WAY-262611 is at least as potent as CHIR-99021 in this functional in vivo context, and may offer a slight concentration advantage.
| Evidence Dimension | Restoration of active caspase-3 positive cells in teratogen-exposed zebrafish palate |
|---|---|
| Target Compound Data | WAY-262611 (250 nM) restored apoptosis to normal levels |
| Comparator Or Baseline | CHIR-99021 (300 nM) restored apoptosis to normal levels; WAF (30 µM) induced cleft palate and increased apoptosis as a negative control |
| Quantified Difference | WAY-262611 achieved equivalent rescue at a 17% lower concentration than CHIR-99021 (250 nM vs 300 nM). |
| Conditions | Zebrafish (Danio rerio) at 96 hours post-fertilization; WAF (warfarin) or VPA (valproic acid) exposure; immunofluorescence for active caspase-3 [1]. |
Why This Matters
This direct comparison demonstrates that WAY-262611 provides equivalent or superior functional rescue of Wnt signaling in vivo compared to a commonly used alternative, potentially allowing for lower working concentrations and reduced off-target risk.
- [1] Narumi R, Liu S, Shimada A, et al. Chemical screening identifies Wnt agonists that alleviate cleft palate caused by teratogens in zebrafish. Front Cell Dev Biol. 2020;8:592967. doi:10.3389/fcell.2020.592967 View Source
